Cas no 103261-92-3 (7-methyl-3,4-dihydro-1h-isochromene)

7-methyl-3,4-dihydro-1h-isochromene is a synthetic compound belonging to the isochromene family. It features a seven-membered ring structure with a substituted methyl group, demonstrating excellent stability and resistance to oxidation. The dihydro group further contributes to its robust nature. This compound's structural diversity offers versatility in chemical synthesis and research applications, particularly in the field of organic chemistry.
7-methyl-3,4-dihydro-1h-isochromene structure
103261-92-3 structure
Product Name:7-methyl-3,4-dihydro-1h-isochromene
CAS No:103261-92-3
MF:C10H12O
MW:148.201683044434
CID:1139866
PubChem ID:20086453
Update Time:2025-06-20

7-methyl-3,4-dihydro-1h-isochromene Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-3,4-dihydro-1h-isochromene
    • SureCN8237889
    • AKOS006278793
    • 1H-2-Benzopyran, 3,4-dihydro-7-methyl-
    • 3,4-dihydro-7-methyl-1H-isochromene
    • 7-Methylisochroman
    • 7-Methyl-isochroman
    • CTK0G7145
    • ACMC-20m64z
    • SureCN8237889; AKOS006278793; 1H-2-Benzopyran, 3,4-dihydro-7-methyl-; 3,4-dihydro-7-methyl-1H-isochromene; 7-Methylisochroman; 7-Methyl-isochroman; CTK0G7145; 7-methyl-isochroman; ACMC-20m64z;
    • 7-Methyl-3,4-dihydro-1H-2-benzopyran
    • CS-0160496
    • SCHEMBL8237889
    • DTXSID70602272
    • A927941
    • BS-14193
    • MFCD02090786
    • 3,4-Dihydro-7-methyl-1H-2-benzopyran
    • N14607
    • 103261-92-3
    • SY261521
    • Inchi: 1S/C10H12O/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6H,4-5,7H2,1H3
    • InChI Key: DPAZMNCYCPNPMT-UHFFFAOYSA-N
    • SMILES: O1CC2C=C(C)C=CC=2CC1

Computed Properties

  • Exact Mass: 148.088815g/mol
  • Monoisotopic Mass: 148.088815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 148.2g/mol
  • XLogP3: 2
  • Topological Polar Surface Area: 9.2Ų

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7-methyl-3,4-dihydro-1h-isochromene Related Literature

Additional information on 7-methyl-3,4-dihydro-1h-isochromene

Introduction to 7-methyl-3,4-dihydro-1H-isochromene (CAS No. 103261-92-3)

7-methyl-3,4-dihydro-1H-isochromene, identified by its Chemical Abstracts Service (CAS) number 103261-92-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This bicyclic aromatic structure, featuring a methyl group at the 7-position and a dihydro substitution at the 3,4 positions, exhibits unique electronic and steric properties that make it a valuable scaffold for the development of novel bioactive molecules.

The structural framework of 7-methyl-3,4-dihydro-1H-isochromene is closely related to the chromene family, which is well-documented for its pharmacological significance. Chromenes and their derivatives have been extensively studied for their potential applications in treating various diseases, including neurological disorders, cardiovascular conditions, and inflammatory diseases. The presence of the dihydro moiety in this compound modulates its reactivity and binding affinity, making it an attractive candidate for medicinal chemistry interventions.

In recent years, advancements in synthetic methodologies have enabled the efficient preparation of 7-methyl-3,4-dihydro-1H-isochromene, facilitating its exploration in drug discovery programs. Researchers have leveraged transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and hydrogenation processes, to construct the desired isochromene core with high precision. These synthetic strategies not only enhance yield but also allow for structural diversification, enabling the creation of libraries of derivatives for high-throughput screening.

The pharmacological profile of 7-methyl-3,4-dihydro-1H-isochromene has been a focus of multiple studies. Its ability to interact with biological targets such as enzymes and receptors has been investigated using computational modeling and experimental techniques. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic pathways relevant to cancer and inflammation. Additionally, its structural similarity to known bioactive agents has prompted investigations into potential therapeutic applications.

One of the most compelling aspects of 7-methyl-3,4-dihydro-1H-isochromene is its versatility as a chemical scaffold. By modifying functional groups at specific positions within the molecule, researchers can fine-tune its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. This flexibility has led to the development of several analogs that show improved efficacy in preclinical models. For instance, derivatives with enhanced binding affinity to specific targets have demonstrated promising results in treating neurological disorders characterized by abnormal neurotransmitter activity.

The synthesis of 7-methyl-3,4-dihydro-1H-isochromene also incorporates modern green chemistry principles to minimize environmental impact. Catalytic processes that employ recyclable ligands and solvents have been optimized to reduce waste generation while maintaining high reaction efficiency. Such sustainable approaches align with global efforts to promote environmentally responsible chemical manufacturing.

Another area of interest involves the exploration of 7-methyl-3,4-dihydro-1H-isochromene as a precursor for more complex heterocyclic systems. Its core structure can be further functionalized through sequential reactions to introduce additional rings or side chains. This modular approach allows chemists to design intricate molecular architectures with tailored biological activities. For example, incorporating nitrogen-containing heterocycles into the isochromene framework has led to compounds with enhanced binding interactions with protein targets.

The role of computational chemistry in studying 7-methyl-3,4-dihydro-1H-isochromene cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological macromolecules such as proteins and nucleic acids. These simulations provide insights into binding mechanisms and help guide experimental design by identifying key residues involved in target interactions. Furthermore, virtual screening methods have accelerated the discovery process by rapidly evaluating large datasets of potential derivatives.

In conclusion,7-methyl-3,4-dihydro-1H-isochromene (CAS No. 103261-92-3) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique properties make it a valuable building block for drug discovery efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve and computational tools become more sophisticated,7-methyl-3,4-dihydro-1H-isochromene will likely remain at the forefront of medicinal chemistry innovation.

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